molecular formula C12H18ClNO2 B8145329 (S)-2-Amino-3-(4-isopropylphenyl)propanoic acid hydrochloride

(S)-2-Amino-3-(4-isopropylphenyl)propanoic acid hydrochloride

Cat. No.: B8145329
M. Wt: 243.73 g/mol
InChI Key: OESRCINCRYIYDG-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-(4-isopropylphenyl)propanoic acid hydrochloride (CAS: 216007-00-0) is a non-proteinogenic amino acid derivative with a molecular formula of C₁₂H₁₇NO₂·HCl and a molecular weight of 243.73 g/mol (including HCl). It features a chiral center at the α-carbon and a 4-isopropylphenyl substituent on the β-carbon. This compound is primarily utilized in pharmaceutical research, particularly in drug discovery for modifying peptide backbones or probing receptor interactions due to its hydrophobic aromatic side chain .

Properties

IUPAC Name

(2S)-2-amino-3-(4-propan-2-ylphenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-8(2)10-5-3-9(4-6-10)7-11(13)12(14)15;/h3-6,8,11H,7,13H2,1-2H3,(H,14,15);1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESRCINCRYIYDG-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Strecker Synthesis

The Strecker synthesis, adapted for enantioselective amino acid production, is a cornerstone method. For (S)-2-amino-3-(4-isopropylphenyl)propanoic acid, this involves the reaction of 4-isopropylbenzaldehyde with ammonium chloride and potassium cyanide in the presence of a chiral catalyst. A titanium-based complex with (S)-binaphthol ligands has been reported to induce >90% enantiomeric excess (ee) under optimized conditions. The intermediate α-aminonitrile is hydrolyzed using hydrochloric acid to yield the target amino acid, which is subsequently isolated as the hydrochloride salt.

Reaction Conditions

  • Temperature: 0–5°C (cyanide addition), 25°C (hydrolysis)

  • Catalyst Loading: 5 mol%

  • Yield: 68–72%

Reductive Amination of α-Keto Acids

Reductive amination offers a route that avoids toxic cyanide intermediates. 4-Isopropylphenylpyruvic acid is condensed with ammonium acetate in methanol, followed by reduction using sodium borohydride. To achieve enantioselectivity, (R)-BINAP-modified ruthenium catalysts are employed, yielding the (S)-enantiomer via dynamic kinetic resolution. Post-reduction, the free base is treated with HCl gas in ethanol to form the hydrochloride salt.

Key Parameters

  • Pressure: 1 atm H₂

  • ee: 85–88%

  • Isolation: Crystallization from ethanol/ether (1:3)

Resolution of Racemic Mixtures

For industrial-scale production, resolution of racemic 2-amino-3-(4-isopropylphenyl)propanoic acid using chiral resolving agents remains prevalent. Di-p-toluoyl-D-tartaric acid forms diastereomeric salts with the (S)-enantiomer, which are separated via fractional crystallization. The resolved amino acid is then converted to its hydrochloride form using concentrated HCl.

Efficiency Metrics

  • Resolution Yield: 40–45%

  • Purity: ≥99% ee

  • Solvent System: Ethyl acetate/hexane

Hydrochloride Salt Formation

Direct Acidification

The free base of (S)-2-amino-3-(4-isopropylphenyl)propanoic acid is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution until pH 1–2 is achieved. The precipitated hydrochloride salt is filtered, washed with cold ethanol, and dried under vacuum. This method ensures minimal racemization and high crystallinity.

Optimization Notes

  • HCl Gas Flow Rate: 0.5 L/min

  • Drying Temperature: 40°C

  • Final Purity: ≥98% (HPLC)

Solvent Evaporation

Alternative approaches use aqueous HCl (37%) added to an ethanolic solution of the amino acid. The mixture is heated to 60°C, followed by slow cooling to induce crystallization. This method favors larger crystal formation, enhancing filtration efficiency.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O): δ 1.22 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.84 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 3.15 (dd, J = 14.0, 8.4 Hz, 1H, CH₂), 3.45 (dd, J = 14.0, 4.8 Hz, 1H, CH₂), 4.01 (m, 1H, CH), 7.25 (d, J = 8.0 Hz, 2H, ArH), 7.33 (d, J = 8.0 Hz, 2H, ArH).

  • ¹³C NMR (100 MHz, D₂O): δ 22.4 (CH(CH₃)₂), 34.1 (CH(CH₃)₂), 40.8 (CH₂), 56.2 (CH), 126.5–138.2 (ArC), 174.5 (COOH).

Infrared Spectroscopy (IR)

  • Peaks: 2950 cm⁻¹ (C-H stretch), 1580 cm⁻¹ (COO⁻), 2500–3000 cm⁻¹ (NH₃⁺).

Physicochemical Properties

PropertyValue
Melting Point215–217°C (dec.)
SolubilityH₂O: 50 mg/mL; EtOH: 10 mg/mL
Optical Rotation ([α]D²⁵)+24.5° (c = 1, H₂O)

Industrial-Scale Considerations

Catalytic Efficiency

Comparative studies of asymmetric catalysts reveal that ruthenium-BINAP systems outperform titanium-binaphthol complexes in terms of turnover number (TON = 1,200 vs. 800), though the latter provides marginally higher ee.

Environmental Impact

Waste streams from reductive amination contain borate salts, necessitating neutralization with acetic acid before disposal. Strecker synthesis residues, rich in cyanide, require oxidation with hydrogen peroxide to cyanate prior to treatment.

Applications and Derivatives

Pharmaceutical Intermediates

The hydrochloride salt serves as a precursor to β₂-adrenergic receptor agonists, leveraging its chiral phenylalanine analog structure. Patent CN107011188B details its use in isoproterenol hydrochloride synthesis via Friedel-Crafts acylation and hydrogenation.

Enzymatic Studies

As a substrate for aromatic amino acid decarboxylases, the compound’s (S)-configuration mimics natural L-amino acids, enabling mechanistic studies of enzyme inhibition .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-isopropylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-3-(4-isopropylphenyl)propanoic acid hydrochloride is utilized as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its structural features allow it to interact with various biological targets, making it valuable for drug development.

Case Study : In a study examining its potential as an anticancer agent, derivatives of this compound demonstrated significant inhibition of cancer cell lines, suggesting its utility in developing new cancer therapies.

In biological research, (S)-2-Amino-3-(4-isopropylphenyl)propanoic acid hydrochloride is used to study enzyme-substrate interactions and protein-ligand binding. Its ability to form hydrogen bonds and engage in hydrophobic interactions makes it a suitable candidate for investigating molecular mechanisms.

Biological Activity Overview :

  • Antioxidant Activity : Compounds similar to (S)-2-Amino-3-(4-isopropylphenyl)propanoic acid exhibit significant antioxidant properties, reducing reactive oxygen species (ROS) levels and protecting cells from oxidative damage.
  • Anticancer Potential : Research indicates that derivatives can inhibit the viability of cancer cell lines by over 50%, showcasing their potential as anticancer agents.
  • Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties, with derivatives showing activity against drug-resistant strains like MRSA and Candida species.

Table 2: Summary of Biological Activities

Activity TypeFindings
AntioxidantReduces ROS levels; protects against oxidative damage
AnticancerInhibits cancer cell viability (e.g., A549) by >50%
AntimicrobialEffective against MRSA and Candida species; MIC values ranging from 0.5 to 64 µg/mL

Industrial Applications

(S)-2-Amino-3-(4-isopropylphenyl)propanoic acid hydrochloride is also employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals. Its unique properties make it suitable for various industrial applications where specific chemical characteristics are required.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-isopropylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the phenyl ring or modifications to the amino acid backbone. Key examples include:

Table 1: Structural Analogs and Their Substituents
Compound Name CAS No. Substituent Molecular Formula Molecular Weight (g/mol) Evidence ID
(S)-2-Amino-3-(4-cyclopropylphenyl)propanoic acid hydrochloride 2512215-09-5 Cyclopropyl C₁₂H₁₆ClNO₂ 257.72
(S)-2-Amino-3-(4-benzoylphenyl)propanoic acid 20299-31-4 Benzoyl C₁₆H₁₅NO₃ 269.29
(R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride 70601-63-7 Methoxy C₁₀H₁₄ClNO₃ 243.68
(S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride N/A 4,4-Difluorocyclohexyl C₉H₁₄F₂NO₂·HCl 265.67
(S)-2-Amino-3-(4-ethynylphenyl)propanoic acid hydrochloride 188640-63-3 Ethynyl C₁₁H₁₂ClNO₂ 241.67

Key Observations :

  • Hydrophobicity : The isopropyl group in the target compound provides moderate hydrophobicity, while cyclopropyl (smaller ring) and ethynyl (linear) groups offer distinct steric profiles .
  • Fluorine Substitution : The 4,4-difluorocyclohexyl group enhances electronegativity, which may improve metabolic stability in drug candidates .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound (4-Cyclopropylphenyl) Analog (4-Methoxyphenyl) Analog
Molecular Weight 243.73 257.72 243.68
Solubility Limited data; likely low in water due to hydrophobicity Similar to target compound Higher solubility in polar solvents due to methoxy group
Melting Point Not reported Not reported Not reported
Storage Room temperature (RT) RT RT

Notes:

  • Solubility trends correlate with substituent polarity. Methoxy and carboxymethyl derivatives (e.g., CAS 2133832-82-1 ) exhibit improved aqueous solubility compared to the hydrophobic isopropyl variant.
  • Stability: All analogs are stored at RT, suggesting comparable shelf-life under standard conditions.

Biological Activity

(S)-2-Amino-3-(4-isopropylphenyl)propanoic acid hydrochloride, often referred to as a derivative of phenylalanine, has garnered attention in the field of medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

The compound is characterized by its chiral nature and the presence of an isopropyl-substituted phenyl ring, influencing its steric and electronic properties. The molecular formula is C5H10N2O2C_5H_{10}N_2O_2 with a molecular weight of approximately 176.127 g/mol. Its structure is critical for its interaction with biological targets.

The biological activity of (S)-2-Amino-3-(4-isopropylphenyl)propanoic acid hydrochloride is primarily attributed to its interactions with specific enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the isopropyl-substituted phenyl ring engages in hydrophobic interactions, modulating the activity of target proteins. This mechanism is essential for its role in various biological processes including enzyme-substrate interactions and protein-ligand binding.

Biological Activity

Research indicates that (S)-2-Amino-3-(4-isopropylphenyl)propanoic acid hydrochloride exhibits several biological activities:

  • Neuroprotective Effects : Studies suggest that the compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
  • Antitumor Activity : It has been evaluated for its potential as an antitumor agent due to its ability to inhibit cell proliferation in various cancer cell lines .
  • Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting specific enzymes, which could be beneficial in treating metabolic disorders .

Case Studies and Research Findings

  • Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that (S)-2-Amino-3-(4-isopropylphenyl)propanoic acid hydrochloride exhibited significant inhibitory effects on cell viability. The IC50 values ranged from 10 µM to 30 µM across different cell types, indicating its potential as an anticancer therapeutic agent .
  • Neuroprotective Research : In a model of neurodegeneration, the compound was tested for its ability to protect neuronal cells from apoptosis induced by oxidative stress. Results showed a reduction in cell death by approximately 40% when treated with the compound at concentrations around 5 µM.
  • Mechanistic Studies : Molecular docking studies have provided insights into the binding interactions between (S)-2-Amino-3-(4-isopropylphenyl)propanoic acid hydrochloride and target proteins. These studies revealed that the compound binds effectively to active sites, suggesting a strong affinity for specific receptors involved in neurotransmission .

Comparative Analysis

Compound NameStructureBiological ActivityIC50 (µM)
(S)-2-Amino-3-(4-isopropylphenyl)propanoic acid hydrochlorideStructureAntitumor, Neuroprotective10 - 30
(R)-3-Amino-3-(4-isopropylphenyl)propanoic acid hydrochlorideStructureSimilar to S-enantiomer but with different activity profilesVaries
3-Amino-3-phenylpropanoic acid hydrochlorideStructureLacks isopropyl substitution; different reactivityNot specified

Q & A

Q. Critical Parameters :

ParameterImpact on Stereochemical PurityOptimal Conditions
CatalystChiral ligands (e.g., BINAP) improve enantiomeric excess (ee)Pd(OAc)₂ with (S)-BINAP, 80°C
TemperatureHigh temps (>100°C) risk racemizationMaintain ≤80°C during coupling
Deprotection pHStrong acids (1-2 M HCl) preserve configurationHCl in dioxane

Basic: Which analytical techniques are critical for verifying structural integrity and purity?

Q. Methodological Answer :

  • Chiral HPLC : Resolves enantiomers (e.g., Chiralpak AD-H column; detection limit: 0.1% ee) .
  • HRMS : Confirms molecular weight (e.g., m/z 256.12 [M+H]⁺) and detects impurities at ppm levels .
  • ¹H/¹³C NMR : Identifies stereochemical environment (e.g., δ 1.2 ppm for isopropyl CH₃) .

Q. Technique Comparison :

MethodSensitivityLimitations
Chiral HPLC0.1% eeRequires chiral reference standards
HRMS<1 ppmLimited to ionizable species
¹H NMR1-5% impuritiesSignal overlap in complex mixtures

Advanced: How can researchers resolve contradictions between chiral HPLC and X-ray crystallography data on stereochemical purity?

Methodological Answer :
Discrepancies arise from:

  • Crystallization Bias : X-ray may favor one enantiomer during crystal formation .
  • Dynamic Racemization : pH/temperature shifts during HPLC analysis .

Q. Resolution Strategies :

Cross-Validation : Combine circular dichroism (CD) and 2D NOESY NMR to confirm configuration .

Spike Testing : Add known enantiomer ratios to calibrate HPLC retention times .

Thermodynamic Profiling : Compare melting points (mp) and solubility to identify polymorphs .

Advanced: What experimental designs assess stability under physiological conditions?

Q. Methodological Answer :

  • Buffer Systems : PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C .
  • Time Course : Analyze degradation over 0–72 hours via LC-MS .

Q. Stability Data :

Condition% Parent Remaining (24h)Major Degradation Pathway
pH 7.4, 37°C85%Decarboxylation to (S)-2-amino-3-(4-isopropylphenyl)propane
pH 1.2, 37°C92%Stable hydrochloride salt

Basic: What are its key applications in medicinal chemistry?

Q. Methodological Answer :

  • Peptide Mimetics : Modifies peptide backbones to study steric effects on receptor binding (e.g., LAT1 inhibitors) .
  • Enzyme Substrates : Tests inhibition of amino acid decarboxylases .
  • Chiral Building Block : Synthesizes enantiopure pharmaceuticals (e.g., CNS-targeting drugs) .

Advanced: How can computational modeling predict interactions with biological targets?

Q. Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock to model binding to LAT1 transporters .
  • MD Simulations : Assess stability of ligand-protein complexes in physiological solvents (e.g., water, lipid bilayers) .
  • QM/MM Calculations : Evaluate electronic interactions (e.g., H-bonding with active-site residues) .

Q. Model Validation :

ParameterExperimental Correlation
Binding Affinity (Kd)±10% deviation from SPR data
SolubilityMatches experimental logP values (e.g., 1.8 ± 0.2)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.